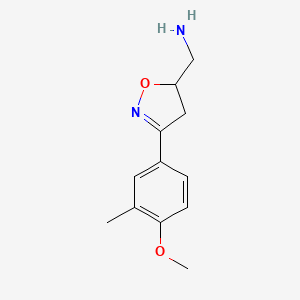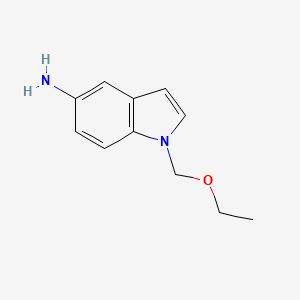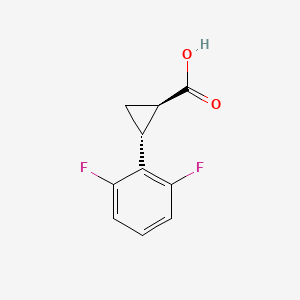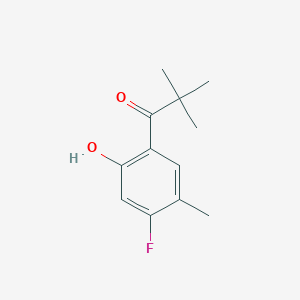
1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C11H13FO2. This compound is characterized by the presence of a fluoro group, a hydroxy group, and a methyl group attached to a phenyl ring, along with a dimethylpropanone moiety. It is used primarily in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-hydroxy-5-methylbenzaldehyde and 2,2-dimethylpropan-1-one.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Procedure: The aldehyde and ketone are mixed in a suitable solvent like ethanol or methanol, and the reaction mixture is heated to reflux. The reaction is monitored using thin-layer chromatography (TLC) until completion.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 1-(4-Fluoro-2-oxo-5-methylphenyl)-2,2-dimethylpropan-1-one.
Reduction: 1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-ol.
Substitution: 1-(4-Amino-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The fluoro and hydroxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one: Similar structure but with an ethanone moiety instead of a dimethylpropanone.
1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one: Similar structure but with a methylpropanone moiety.
Uniqueness
1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H15FO2 |
|---|---|
Molekulargewicht |
210.24 g/mol |
IUPAC-Name |
1-(4-fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H15FO2/c1-7-5-8(10(14)6-9(7)13)11(15)12(2,3)4/h5-6,14H,1-4H3 |
InChI-Schlüssel |
YZPOKQVQSLEHGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1F)O)C(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


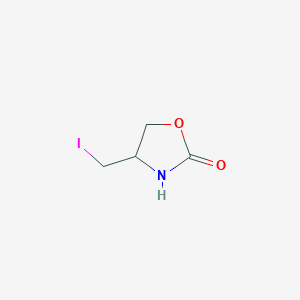
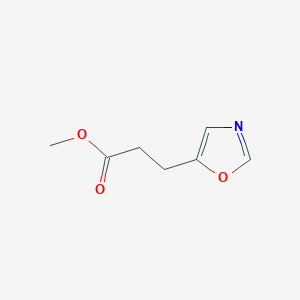
![4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride](/img/structure/B13342733.png)

![6-(L-Prolyl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B13342745.png)
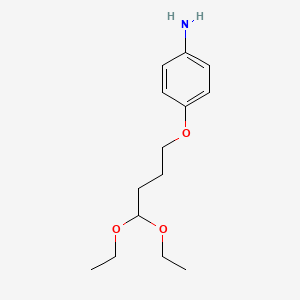
![[4-(Dimethylamino)phenyl]methanethiol](/img/structure/B13342761.png)

![2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethanone](/img/structure/B13342766.png)
![3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13342781.png)

